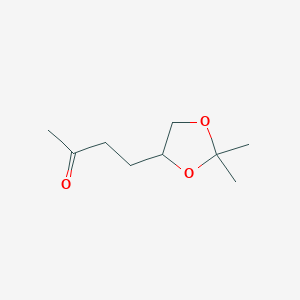

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar structure but with an amine group instead of a ketone.

2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a ketone.

1,3-Dioxolan-2-one: A cyclic carbonate with a similar ring structure but different functional groups.

Uniqueness

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is unique due to its specific combination of a dioxolane ring and a butan-2-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is an organic compound notable for its unique structure, which includes a dioxolane ring and a butanone moiety. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profiles.

The molecular formula of this compound is C₁₀H₁₈O₃, with a molecular weight of approximately 172.22 g/mol. The presence of the dioxolane ring contributes to its reactivity, allowing it to undergo various chemical transformations typical of ketones and cyclic ethers. Its reactivity includes nucleophilic addition and oxidation-reduction reactions, which are essential for its biological interactions.

Antioxidant Activity

Recent studies have indicated that derivatives of compounds containing the dioxolane structure exhibit significant antioxidant properties. For instance, Se-DMC, a compound related to this compound, demonstrated potent antioxidant activity in vitro. This was assessed through various assays measuring radical scavenging capabilities and glutathione S-transferase-like activity .

Antinociceptive Effects

In vivo experiments have shown that compounds similar to this compound possess antinociceptive effects. In one study, the administration of Se-DMC significantly reduced nociception induced by glutamate or acetic acid in male Swiss mice. The mechanism involved modulation of serotonergic and glutamatergic systems, highlighting the compound's potential for pain management .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have also been documented. Inflammation models utilizing croton oil-induced ear edema demonstrated that these compounds could effectively reduce inflammation markers. This suggests a promising avenue for further research into their use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The dioxolane ring's configuration and the presence of functional groups play critical roles in determining the compound's reactivity and interaction with biological targets.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | Not available | Dioxolane ring enhances reactivity |

| Se-DMC | Not available | Exhibits antioxidant and antinociceptive effects |

| 5-Methyl-1,3-dioxolan | Not available | Simpler structure without ketone |

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antioxidant Studies : In vitro assessments revealed that derivatives showed significant scavenging activity against free radicals.

- Pain Management Trials : Animal models indicated that these compounds could alleviate pain through modulation of specific neurotransmitter systems.

- Inflammation Reduction : Experimental models demonstrated a reduction in inflammatory responses when treated with related compounds.

Properties

CAS No. |

141941-52-8 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one |

InChI |

InChI=1S/C9H16O3/c1-7(10)4-5-8-6-11-9(2,3)12-8/h8H,4-6H2,1-3H3 |

InChI Key |

LRYABBGUJVTTNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1COC(O1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.